N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide
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Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of pyridinylboronic acids and esters, including halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthetic route for our compound would need to be investigated further based on available literature.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including Suzuki–Miyaura coupling, where it can serve as a boron reagent . Further investigation into its reactivity and potential transformations is warranted.
Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
The synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are derivatives closely related to N-((6-cyclopropylpyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide, can be achieved through homogeneous catalytic aminocarbonylation. This process involves palladium-catalysed aminocarbonylation of iodopyrazines and iodo-heteroaromatics, facilitating the production of compounds with potential biological importance (Takács et al., 2007).
Radiolabeled Compounds for PET Imaging
Radiolabeled compounds derived from the chemical structure of interest have been synthesized for potential PET imaging applications. These compounds, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are evaluated for their effectiveness in imaging the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).
Synthesis and Evaluation of Derivatives for Antitumor and Antimicrobial Activities
Research into the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyrazoles has demonstrated significant antitumor and antimicrobial activities. These derivatives showcase the versatility of the core chemical structure in developing pharmacologically active compounds (Riyadh, 2011).
Pharmacokinetic Modeling and Metabolite Analysis
Studies involving partial glucokinase activators closely related to N-((6-cyclopropylpyridin-3-yl)methyl)-5-methylpyrazine-2-carboxamide have provided insights into the pharmacokinetic modeling and metabolite analysis. This research has implications for understanding drug metabolism and disposition, aiding in the development of drugs with improved efficacy and safety profiles (Kamimura et al., 2017).
Novel Synthesis Approaches and Biological Broadcast
The research also extends to novel synthesis approaches for creating derivatives with potential biological applications. For example, ultrasound-assisted synthesis methods have been developed for the production of novel 2-amino-3-cyanopyridine derivatives, demonstrating the chemical versatility and potential for further biological exploration (Kalaria et al., 2014).
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-17-14(9-16-10)15(20)19-8-11-2-5-13(18-7-11)12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPXOGJCMCWXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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